Tifluadom hydrochloride (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

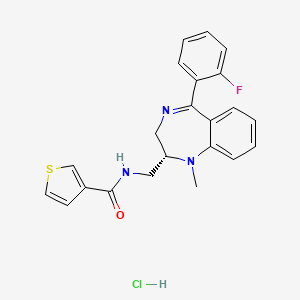

Tifluadom Hydrochloride is a benzodiazepine derivative with a unique activity profile. Unlike most benzodiazepines, it does not act on the GABA A receptor but is a selective agonist for the κ-opioid receptor. This compound exhibits potent analgesic and diuretic effects in animals and has sedative properties and stimulates appetite .

Preparation Methods

The synthesis of Tifluadom Hydrochloride involves several steps. The key synthetic route includes the formation of the benzodiazepine core, followed by the introduction of the thiophene-3-carboxamide group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

Tifluadom Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Scientific Research Applications

Tifluadom Hydrochloride has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving κ-opioid receptors.

Biology: Researchers use it to study the effects of κ-opioid receptor agonists on biological systems.

Medicine: Its analgesic and diuretic properties make it a valuable tool in preclinical studies for pain management and fluid balance.

Industry: It is used in the development of new pharmaceuticals targeting κ-opioid receptors

Mechanism of Action

Tifluadom Hydrochloride exerts its effects by selectively binding to the κ-opioid receptor. This binding leads to the activation of intracellular signaling pathways that result in analgesic and diuretic effects. The molecular targets involved include the κ-opioid receptor and associated G-proteins, which mediate the downstream effects .

Comparison with Similar Compounds

Tifluadom Hydrochloride is unique among benzodiazepines due to its selective action on the κ-opioid receptor. Similar compounds include:

Lufuradom: Another κ-opioid receptor agonist with similar analgesic properties.

GYKI-52895: A benzodiazepine that acts as a dopamine reuptake inhibitor without GABAergic function.

GYKI-52,466: A benzodiazepine that functions as an AMPAkine and glutamate antagonist without GABAergic function.

Biological Activity

Tifluadom hydrochloride (R)- is a unique benzodiazepine derivative that exhibits significant biological activity, particularly as a selective agonist for the κ-opioid receptor. Unlike traditional benzodiazepines, it does not interact with the GABA A receptor, which sets it apart in pharmacological profiles. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Tifluadom Hydrochloride (R)-

Tifluadom hydrochloride (R)- has been studied for its potent analgesic , diuretic , and appetite-stimulating effects. Its selective action on the κ-opioid receptor allows for these effects without the typical sedative properties associated with other benzodiazepines. The compound's unique pharmacological profile has made it a valuable tool in both clinical and research settings.

The primary mechanism of action for Tifluadom involves its binding to the κ-opioid receptor, which activates intracellular signaling pathways leading to various physiological responses. This selective binding results in:

- Analgesia : Effective pain relief through modulation of nociceptive pathways.

- Diuresis : Increased urine production, beneficial in managing fluid balance.

- Appetite Stimulation : Enhanced food intake without affecting water consumption.

Comparative Analysis with Similar Compounds

To better understand Tifluadom's biological activity, a comparison with similar compounds is useful:

| Compound | Receptor Activity | Analgesic Effect | Sedative Effect |

|---|---|---|---|

| Tifluadom | κ-opioid receptor agonist | High | Low |

| Lufuradom | κ-opioid receptor agonist | Moderate | Moderate |

| GYKI-52895 | Dopamine reuptake inhibitor | Low | Moderate |

1. Analgesic Properties

A study demonstrated that Tifluadom effectively increased pain thresholds in rodent models, showing a significant reduction in both thermal and mechanical nociceptive reflexes. The effective dose was found to be lower than that of morphine, indicating its potential as a safer analgesic alternative .

2. Appetite Stimulation

Research indicated that Tifluadom significantly increases food intake in rats compared to controls. It was noted that this effect was more potent than that observed with morphine or ketocyclazocine, suggesting its utility in treating conditions associated with appetite loss .

3. Stereoselectivity

Tifluadom exhibits stereoselectivity; the (+)-enantiomer is more effective than the (-)-enantiomer in antagonizing bombesin-induced grooming behavior in animal models. This property highlights the importance of molecular configuration in therapeutic efficacy .

Safety and Side Effects

While Tifluadom shows promise for various applications, it is important to note that κ-opioid agonists can produce adverse effects such as dysphoria and hallucinations. These side effects limit their use primarily to scientific research rather than clinical applications .

Properties

Molecular Formula |

C22H21ClFN3OS |

|---|---|

Molecular Weight |

429.9 g/mol |

IUPAC Name |

N-[[(2R)-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H/t16-;/m0./s1 |

InChI Key |

JFZSUQQSHDYRGA-NTISSMGPSA-N |

Isomeric SMILES |

CN1[C@@H](CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl |

Canonical SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.